molecular formula C13H21N3 B3072323 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine CAS No. 1016715-09-5

2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine

Cat. No. B3072323
CAS RN: 1016715-09-5
M. Wt: 219.33 g/mol
InChI Key: VQOQFWUXNDOQEN-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine is a chemical compound with the molecular formula C13H21N3 and a molecular weight of 219.33 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine is 1S/C13H21N3/c1-15-9-10-16(8-7-14)13(11-15)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 . This indicates that the molecule contains a piperazine ring, which is substituted with a methyl group and a phenyl group. The ethanamine moiety is attached to the piperazine ring .


Physical And Chemical Properties Analysis

2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed .

Scientific Research Applications

Anxiolytic Activity

The compound has been used in the design, synthesis, and evaluation of anxiolytic activity of certain derivatives . The study aimed to assess the anxiolytic potential of six derivatives of 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole and 2-(4-phenylpiperazin-1-methyl)-1H-benz[d]imidazole . The benzimidazole nuclei were condensed with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids . Their anxiolytic activity was determined using the Elevated Plus Maze test and hole board test in mice .

Acetylcholinesterase Inhibition

Another application of the compound is in the design and synthesis of derivatives as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . The synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM .

Butyrylcholinesterase Inhibition

The synthesized compounds also exhibited a certain ability to inhibit butyrylcholinesterase (BuChE) . Several compounds inhibited BuChE with IC 50 value less than 5 μM . For example, compounds 6e, 6h, and 6n exhibited better BuChE inhibitory activities with the IC 50 values of 3.42 μM, 3.87 μM, and 3.96 μM, respectively .

Alzheimer’s Disease Treatment

The compound has been used in the design and synthesis of derivatives for the treatment of Alzheimer’s disease (AD) . The synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM .

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H314, and H332, indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(4-methyl-2-phenylpiperazin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-9-10-16(8-7-14)13(11-15)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOQFWUXNDOQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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